molecular formula C9H17N3 B12895579 5-hexyl-1H-pyrazol-3-amine CAS No. 872266-55-2

5-hexyl-1H-pyrazol-3-amine

Cat. No.: B12895579
CAS No.: 872266-55-2
M. Wt: 167.25 g/mol
InChI Key: HLHGRAKVEQLSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hexyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms at adjacent positions Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hexylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction can be carried out in solvents like ethanol or methanol, and the temperature is usually maintained between 60-80°C.

Industrial Production Methods

Industrial production of 3-Hexyl-1H-pyrazol-5-amine may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper can be used to enhance the reaction rate and selectivity. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The hexyl chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of pyrazolines.

    Substitution: Formation of various alkyl or aryl-substituted pyrazoles.

Scientific Research Applications

3-Hexyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Hexyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The hexyl chain enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of a hexyl chain.

    3-Phenyl-1H-pyrazol-5-amine: Contains a phenyl group instead of a hexyl chain.

    3-Ethyl-1H-pyrazol-5-amine: Features an ethyl group instead of a hexyl chain.

Uniqueness

3-Hexyl-1H-pyrazol-5-amine is unique due to its longer hexyl chain, which imparts distinct physicochemical properties. This makes it more lipophilic and potentially more effective in penetrating biological membranes compared to its shorter-chain analogs.

Properties

CAS No.

872266-55-2

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

5-hexyl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-2-3-4-5-6-8-7-9(10)12-11-8/h7H,2-6H2,1H3,(H3,10,11,12)

InChI Key

HLHGRAKVEQLSNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=NN1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.